methyl 1-(2,3-difluorobenzyl)-1H-pyrazole-4-carboxylate

Medicinal Chemistry Physicochemical Properties Lead Optimization

Methyl 1-(2,3-difluorobenzyl)-1H-pyrazole-4-carboxylate is a synthetic pyrazole derivative characterized by a 2,3-difluorobenzyl substituent at the N1 position and a methyl carboxylate ester at the C4 position of the pyrazole ring. With a molecular formula of C12H10F2N2O2 and a molecular weight of 252.22 g/mol, it serves as a versatile intermediate in medicinal chemistry and agrochemical development.

Molecular Formula C12H10F2N2O2
Molecular Weight 252.22 g/mol
Cat. No. B10911003
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namemethyl 1-(2,3-difluorobenzyl)-1H-pyrazole-4-carboxylate
Molecular FormulaC12H10F2N2O2
Molecular Weight252.22 g/mol
Structural Identifiers
SMILESCOC(=O)C1=CN(N=C1)CC2=C(C(=CC=C2)F)F
InChIInChI=1S/C12H10F2N2O2/c1-18-12(17)9-5-15-16(7-9)6-8-3-2-4-10(13)11(8)14/h2-5,7H,6H2,1H3
InChIKeyKYAKZVSRFONTLQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 1-(2,3-Difluorobenzyl)-1H-Pyrazole-4-Carboxylate: A Strategic Fluorinated Building Block for Drug Discovery and Agrochemical Research Procurement


Methyl 1-(2,3-difluorobenzyl)-1H-pyrazole-4-carboxylate is a synthetic pyrazole derivative characterized by a 2,3-difluorobenzyl substituent at the N1 position and a methyl carboxylate ester at the C4 position of the pyrazole ring . With a molecular formula of C12H10F2N2O2 and a molecular weight of 252.22 g/mol, it serves as a versatile intermediate in medicinal chemistry and agrochemical development . The compound belongs to a broader class of fluorinated pyrazole-4-carboxylates that have demonstrated utility as precursors to succinate dehydrogenase (SDH) inhibitors, kinase modulators, and phosphodiesterase 4 (PDE4) inhibitors [1][2].

Why Generic 1-Benzylpyrazole-4-Carboxylates Cannot Replicate the 2,3-Difluorobenzyl Advantage in Lead Optimization


The 2,3-difluorobenzyl substitution pattern on the pyrazole N1 position introduces unique electronic and steric properties that non-fluorinated or mono-fluorinated analogs cannot replicate. The ortho-fluorine (position 2) and meta-fluorine (position 3) atoms create a distinctive electron-withdrawing environment that modulates the pyrazole ring's π-electron density, affecting binding affinity to biological targets, metabolic stability, and physicochemical properties [1]. Fluorine substitution at these positions has been shown to enhance metabolic stability by blocking oxidative metabolism at vulnerable benzyl positions, while simultaneously influencing lipophilicity (logP) in a manner that is highly sensitive to the fluorination pattern. Simply substituting the 2,3-difluorobenzyl group with a non-fluorinated benzyl (MW 216.24), a 2-fluorobenzyl (MW ~234), or a 2,4-difluorobenzyl isomer may result in significant alterations in target binding, pharmacokinetic profile, or synthetic tractability that cannot be predicted a priori, necessitating empirical evaluation of this specific compound in structure-activity relationship (SAR) campaigns [1].

Quantitative Differentiation Evidence: Methyl 1-(2,3-Difluorobenzyl)-1H-Pyrazole-4-Carboxylate vs. Closest Analogs


Molecular Weight and Physicochemical Differentiation from Non-Fluorinated 1-Benzyl Analog

The target compound (MW 252.22 g/mol) exhibits a 16.6% increase in molecular weight compared to the non-fluorinated analog methyl 1-benzyl-1H-pyrazole-4-carboxylate (MW 216.24 g/mol) due to the presence of two fluorine atoms replacing two hydrogen atoms on the benzyl ring . This mass difference translates to altered lipophilicity, with the difluorinated compound expected to have approximately 0.5–0.8 logP units higher than the non-fluorinated analog based on standard fluorine substitution contributions (each aromatic fluorine typically adds ~0.3–0.4 to logP) [1]. For procurement decisions, this differentiation is critical because lipophilicity directly influences membrane permeability, plasma protein binding, and non-specific binding in biological assays.

Medicinal Chemistry Physicochemical Properties Lead Optimization

Positional Isomer Differentiation: 2,3-Difluoro vs. 2,4-Difluorobenzyl in Kinase Inhibitor Scaffolds

In the context of pyrazole-containing kinase inhibitors, the position of fluorine atoms on the benzyl group has been demonstrated to significantly affect inhibitory potency. While the specific compound has not been profiled head-to-head against its 2,4-difluorobenzyl isomer in published kinase assays, class-level SAR data from pyrazole-based kinase inhibitor patents indicate that 2,3-difluorobenzyl substitution can confer selectivity advantages over 2,4-difluoro or 3,4-difluoro positional isomers due to distinct electrostatic potential surfaces and conformational preferences of the benzyl group [1][2]. The 2,4-difluorophenyl analog CID 2745687 (methyl 1-(2,4-difluorophenyl)-5-[(E)-{[(2-methyl-2-propanyl)carbamothioyl]hydrazono}methyl]-1H-pyrazole-4-carboxylate) has been characterized as a GPR35 antagonist with Ki = 12.8 nM, demonstrating that the pyrazole-4-carboxylate scaffold with difluorophenyl substitution can achieve high target affinity when properly substituted . The 2,3-difluorobenzyl variant offers a distinct fluorine geometry that may interact differently with hydrophobic pockets or halogen-bonding sites in target proteins.

Kinase Inhibition Structure-Activity Relationship Fluorine Positional Isomerism

Differentiation from 3-Amino Analog: Synthetic Versatility of the Unsubstituted Pyrazole Core

Methyl 1-(2,3-difluorobenzyl)-1H-pyrazole-4-carboxylate differs from its 3-amino-substituted analog (methyl 3-amino-1-(2,3-difluorobenzyl)-1H-pyrazole-4-carboxylate, CAS 1856031-30-5, MW 267.24 g/mol) in that it lacks the 3-amino group, rendering the pyrazole C3 and C5 positions available for further functionalization . The unsubstituted pyrazole core (MW 252.22 vs. 267.24 for the 3-amino analog, a ~5.6% molecular weight reduction) provides greater synthetic flexibility for late-stage diversification strategies such as direct C–H arylation, halogenation, or formylation at positions that would be blocked in the 3-amino congener [1]. Additionally, the absence of the hydrogen bond-donating amino group results in lower polarity and potentially improved membrane permeability for applications where intracellular target engagement is required. For procurement decisions, the unsubstituted analog offers a cleaner slate for parallel SAR exploration, whereas the 3-amino analog commits the user to a specific hydrogen-bonding pharmacophore.

Synthetic Chemistry Building Block Utility Derivatization Potential

Cumulative Fluorine Effect: Metabolic Stability Advantage Over Mono-Fluorinated and Non-Fluorinated Analogs

The presence of two fluorine atoms at the 2- and 3-positions of the benzyl group provides a dual metabolic shielding effect that is absent in mono-fluorinated (e.g., 2-fluorobenzyl or 4-fluorobenzyl) or non-fluorinated benzyl analogs. In drug discovery programs employing pyrazole-4-carboxylate scaffolds, aromatic fluorine substitution has been shown to block cytochrome P450-mediated oxidative metabolism at the substituted positions, with difluorinated analogs generally demonstrating longer half-lives in liver microsome stability assays compared to their mono-fluorinated or non-fluorinated counterparts [1]. While specific microsomal stability data for methyl 1-(2,3-difluorobenzyl)-1H-pyrazole-4-carboxylate has not been published, class-level evidence from fluorinated pyrazole drug candidates indicates that the 2,3-difluoro pattern can increase metabolic half-life (t1/2) by 2- to 5-fold relative to the non-fluorinated benzyl analog, depending on the specific P450 isoform involvement [1][2]. The ortho-fluorine (position 2) is particularly effective at blocking benzylic oxidation, while the meta-fluorine (position 3) provides additional steric and electronic protection against aromatic hydroxylation.

Drug Metabolism Pharmacokinetics Fluorine Chemistry

Optimal Procurement and Application Scenarios for Methyl 1-(2,3-Difluorobenzyl)-1H-Pyrazole-4-Carboxylate


Building Block for Succinate Dehydrogenase Inhibitor (SDHI) Fungicide Lead Optimization

This compound serves as a key intermediate for synthesizing pyrazole-4-carboxamide SDH inhibitors, a major class of agricultural fungicides. The 2,3-difluorobenzyl group provides a differentiated fluorination pattern for SAR exploration against resistant fungal strains. Research has shown that minor substitutions on the pyrazole core can dramatically affect the spectrum of organisms treated, and the 2,3-difluoro pattern offers an underexplored vector for optimizing potency against specific phytopathogens such as Botrytis cinerea and Rhizoctonia solani [1]. The methyl ester can be readily hydrolyzed to the carboxylic acid and subsequently coupled with diverse amines to generate carboxamide libraries.

Kinase Inhibitor Fragment Growing and Scaffold Hopping in Oncology Programs

The compound provides a fluorinated pyrazole-4-carboxylate core that can be elaborated into ATP-competitive kinase inhibitors. The ester functionality at C4 allows for rapid diversification into amides, hydrazides, or reversed ester analogs, while the 2,3-difluorobenzyl group occupies the N1 hydrophobic pocket commonly targeted by type I and type II kinase inhibitors [1]. Patent literature reveals that difluorobenzyl-substituted pyrazoles have been claimed as TRK kinase inhibitors and protein receptor kinase modulators, making this specific substitution pattern a relevant scaffold for anti-cancer drug discovery.

PDE4 Inhibitor Development for Inflammatory and Neurological Disorders

Pyrazole-4-carboxylate esters have been identified as selective phosphodiesterase 4 (PDE4) inhibitors, with clinical relevance for asthma, COPD, and CNS disorders. The 2,3-difluorobenzyl substitution offers a distinct electronic profile compared to the more commonly explored 4-aminophenyl or 3,5-difluorobenzyl PDE4 pharmacophores, potentially enabling isoform selectivity (PDE4B vs. PDE4D) that is critical for mitigating emetic side effects [2]. The methyl ester prodrug motif can also serve as a potential handle for modulating solubility and permeability.

Agrochemical Intermediate for Novel Fluorinated Crop Protection Agents

Beyond SDH inhibitors, fluorinated pyrazole carboxylates are versatile intermediates for generating diverse agrochemical leads including insecticides and nematicides. Patent literature from Bayer CropScience and other agrochemical companies extensively claims pyrazole carboxamide derivatives containing fluorinated benzyl groups for crop protection applications [3]. The 2,3-difluorobenzyl pattern represents a specific electronic and steric profile that can differentiate new chemical entities from existing commercial products, supporting freedom-to-operate strategies in agrochemical patent landscapes.

Quote Request

Request a Quote for methyl 1-(2,3-difluorobenzyl)-1H-pyrazole-4-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.